![molecular formula C11H9ClN4 B2748713 6-chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine CAS No. 372198-32-8](/img/structure/B2748713.png)
6-chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of this compound involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .科学的研究の応用
Antimicrobial Activity
Imidazole derivatives, including 6-chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine, have been studied for their potential as antimicrobial agents . Their structure allows them to interact with bacterial cell membranes, disrupting their function and leading to cell death. This makes them valuable in the development of new antibiotics, especially in the face of rising antibiotic resistance.
Anticancer Research
Compounds with the imidazo[1,2-a]pyridine moiety have shown promise in anticancer research. They can inhibit key pathways involved in cancer cell proliferation, such as the PI3K/Akt signaling pathway . This inhibition can lead to cell cycle arrest and apoptosis, making these compounds potential candidates for cancer therapy.
Tuberculosis Treatment
Derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their anti-tubercular potential against Mycobacterium tuberculosis . Some of these compounds have shown potent activity, suggesting that they could be developed into effective treatments for tuberculosis.
Antileishmanial and Antimalarial Activity
Research has also explored the use of imidazo[1,2-a]pyridine derivatives in treating parasitic infections such as leishmaniasis and malaria. Molecular simulation studies have indicated that these compounds can effectively bind to and inhibit enzymes essential for the survival of the parasites .
Drug Development Synthon
The imidazo[1,2-a]pyridine core is considered a “drug prejudice” scaffold due to its structural characteristics that are favorable in drug development . It serves as a synthon, a building block for synthesizing more complex drug molecules.
Material Science Applications
Beyond biomedical applications, imidazo[1,2-a]pyridine derivatives are also useful in material science. Their structural properties make them suitable for developing new materials with specific electronic or photonic properties .
Molecular Biology Research
In molecular biology, these compounds can be used to study the function of various cellular pathways and processes. They can act as inhibitors or activators of specific enzymes or receptors, helping to elucidate their roles in the cell .
Clinical Trials
While specific clinical trials for 6-chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine were not found, the broader class of imidazo[1,2-a]pyridine derivatives is often involved in clinical trials to evaluate their efficacy and safety as therapeutic agents .
特性
IUPAC Name |
6-chloro-2-methyl-3-(1H-pyrazol-5-yl)imidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c1-7-11(9-4-5-13-15-9)16-6-8(12)2-3-10(16)14-7/h2-6H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWCSJHJNIRYJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonan-6-yl]acetic acid](/img/structure/B2748630.png)
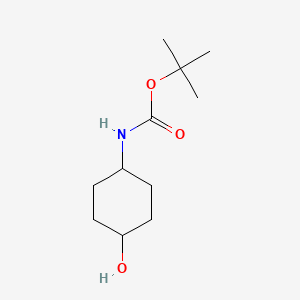
![2,6-Difluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2748632.png)
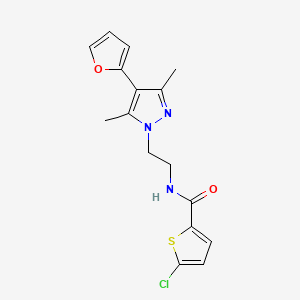
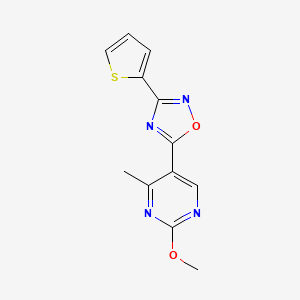
![6-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2748637.png)
![6-(4-Fluorophenyl)-2-[2-[(4-methylpyrimidin-2-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2748639.png)
![ethyl 3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B2748644.png)
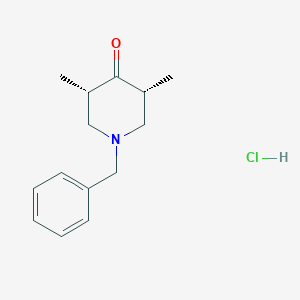

![3-fluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2748648.png)
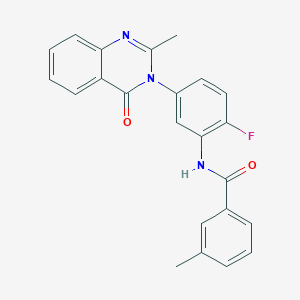
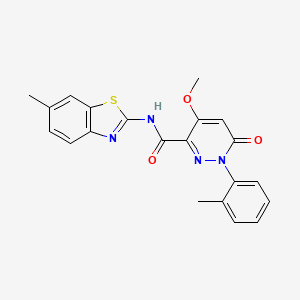
![5-Adamantan-1-ylmethyl-4-cyclopropyl-4h-[1,2,4]triazole-3-thiol](/img/structure/B2748652.png)